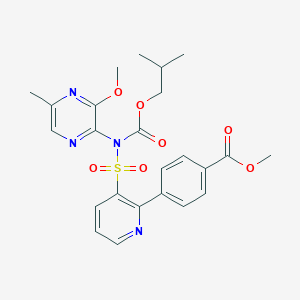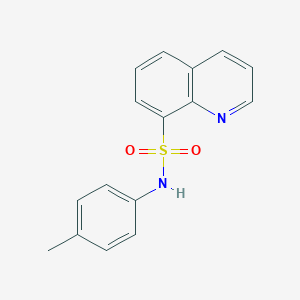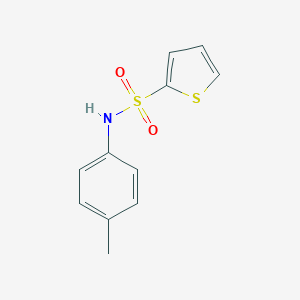
N-(吗啉-4-硫代甲酰基)苯甲酰胺
描述
N-(morpholine-4-carbothioyl)benzamide is a chemical compound that has been studied for various applications, including its potential as a gastric prokinetic agent and its antifungal properties. It is part of a broader class of benzamide derivatives that have been synthesized and characterized for their biological activities.
Synthesis Analysis
The synthesis of N-(morpholine-4-carbothioyl)benzamide involves the coupling of a morpholine moiety with a benzoyl group. This compound has been synthesized alongside other derivatives, such as N-[(2-morpholinyl)alkyl]benzamides, which were designed to improve upon the gastric prokinetic activity of metoclopramide and cisapride . Additionally, the synthesis of related compounds with antifungal properties has been reported, where N-(morpholinothiocarbonyl) benzamide and its Co(III) complexes were characterized using elemental analysis, FTIR, and NMR methods .
Molecular Structure Analysis
The molecular structure of N-(morpholine-4-carbothioyl)benzamide and its derivatives has been elucidated using various spectroscopic techniques and crystallography. For instance, the crystal structure of a related compound, N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, was determined, revealing the morpholine ring adopts a chair conformation and the benzamide ring is disordered . Similarly, the crystal structure of other benzamide derivatives has been reported, providing insights into their molecular conformations and potential interactions .
Chemical Reactions Analysis
The chemical reactivity of N-(morpholine-4-carbothioyl)benzamide includes its ability to form complexes with metals such as Co(III) . These complexes have been studied for their antifungal activity. Additionally, the compound has been used as a ligand to synthesize metal complexes with Ni(II), Pd(II), and Zn(II), which were characterized by single crystal X-ray diffraction and spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(morpholine-4-carbothioyl)benzamide derivatives have been characterized through various analytical techniques. For example, the melting point, vibrational frequencies, and chemical shifts of a related compound, 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, were determined using X-ray crystallography, FTIR, UV-Vis, and NMR spectroscopy . These properties are crucial for understanding the stability and reactivity of the compound.
Relevant Case Studies
Several case studies have demonstrated the potential applications of N-(morpholine-4-carbothioyl)benzamide derivatives. For instance, some derivatives have shown potent and selective gastric prokinetic activity , while others have exhibited antifungal and antibacterial activities . Additionally, certain benzamide derivatives have been synthesized for their antitumor activity and evaluated against cancer cell lines .
科学研究应用
合成和抗真菌活性:周伟群等人的一项研究 (2005) 合成了 N-(吗啉硫代羰基)苯甲酰胺及其 Co(III) 络合物等衍生物。这些化合物针对导致植物疾病的病原体进行了抗真菌活性测试,表明其在农业应用中的潜力 (周、杨、丽群和程,2005).
合成和微生物活性:M. A. Patharia 等人 (2020) 报道了含氟吗啉苯甲酰胺衍生物的合成并评估了它们的微生物活性。这项研究突出了其在开发新型抗菌剂中的应用 (Patharia、Raut、Dhotre 和 Pathan,2020).
抗抑郁药合成:N. S. Donskaya 等人 (2004) 专注于抗抑郁药 Befol 的合成,涉及 4-氯-N-(3-氯丙基)苯甲酰胺与吗啉的反应。这表明其在制药中的应用 (Donskaya、Antonkina、Glukhan 和 Smirnov,2004).
抗菌和降血糖活性:L. H. Al-Wahaibi 等人 (2017) 的一项研究探索了金刚烷-异硫脲杂化衍生物,包括 N-(金刚烷-1-基)吗啉-4-硫代酰胺,以了解它们的体外抗菌和体内降血糖活性,从而表明其潜在的医学应用 (Al-Wahaibi、Hassan、Abo-Kamar、Ghabbour 和 El-Emam,2017).
用于医学影像的放射性标记:C. Tsopelas (1999) 研究了 4-碘-N-(2-吗啉乙基)苯甲酰胺与 NA123I 和 NA125I 的放射性标记,优化了此过程的条件。此应用在核医学和生物影像中至关重要 (Tsopelas,1999).
新型衍生物的合成:F. King 和 R. Martin (1991) 描述了新型 2-吗啉羧酸衍生物的合成,进一步阐述了 1-氮杂-4-氧杂双环 [3.3.1] 壬烷-6-酮,展示了该化合物在创建新化学实体中的多功能性 (King 和 Martin,1991).
安全和危害
属性
IUPAC Name |
N-(morpholine-4-carbothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-11(10-4-2-1-3-5-10)13-12(17)14-6-8-16-9-7-14/h1-5H,6-9H2,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBPERPNJLQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960795 | |
| Record name | N-(Morpholine-4-carbothioyl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholine-4-carbothioyl)benzamide | |
CAS RN |
40398-30-9 | |
| Record name | N-(Morpholinothiocarbonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40398-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC201499 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Morpholine-4-carbothioyl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)
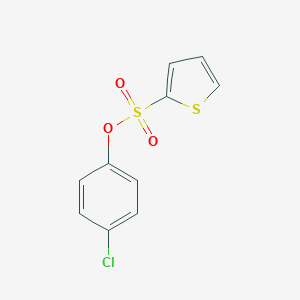
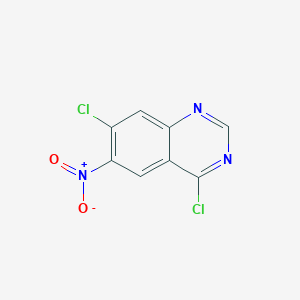
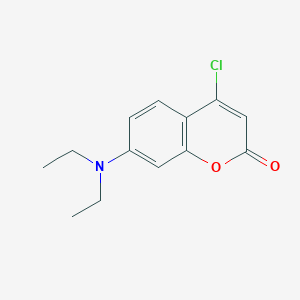
![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)
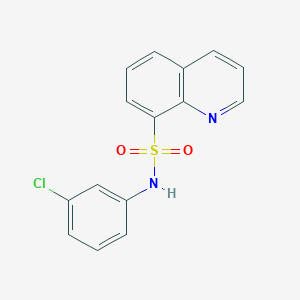
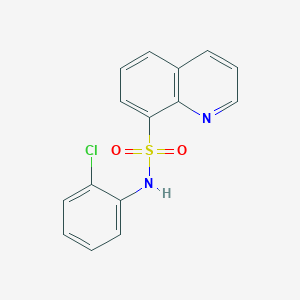
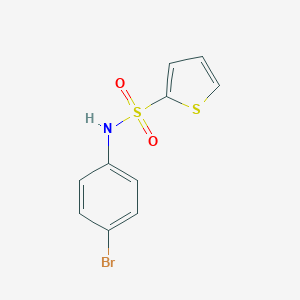
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
